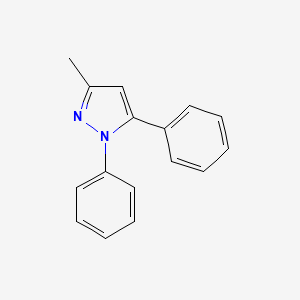

1,5-Diphenyl-3-methyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

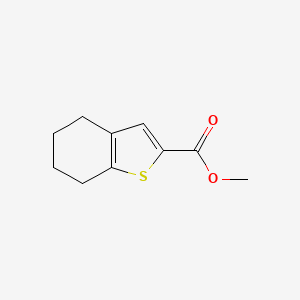

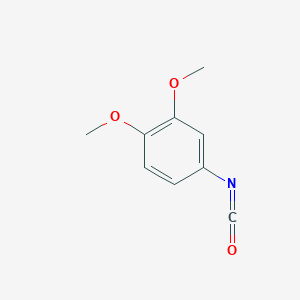

“1,5-Diphenyl-3-methyl-1H-pyrazole” is a heterocyclic compound with the molecular formula C16H14N2 . It is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . For instance, an efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine .

Molecular Structure Analysis

The molecular structure of “1,5-Diphenyl-3-methyl-1H-pyrazole” is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The average mass of this compound is 234.296 Da .

Chemical Reactions Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . They are also prepared by condensation of 1,3-diketones with hydrazine .

Aplicaciones Científicas De Investigación

Therapeutic Applications

Pyrazole derivatives have been found to have therapeutic applications, particularly as nonsteroidal anti-inflammatory drugs (NSAIDs). Compounds like celecoxib and phenylbutazone are examples of pyrazole-containing moieties used clinically .

Antileishmanial and Antimalarial Evaluation

Studies have been conducted on pyrazole derivatives for their potential antileishmanial and antimalarial properties, which include molecular docking studies to understand their interactions with biological targets .

Cytotoxic Activity

Pyrazole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, showing promising results in inhibiting cell growth .

Antiviral Activity

Research has been done on the synthesis of pyrazole derivatives for their antiviral activity, particularly against herpes simplex virus type-1. These studies involve evaluating the efficacy of these compounds in vitro .

Synthesis of Heterocyclic Rings

Pyrazole derivatives serve as important synthons for the construction of different heterocyclic rings such as isoxazoline, pyrazoline, pyrimidine, pyridine, and fused rings. This is crucial in medicinal chemistry for developing new therapeutic agents .

Catalysis

Recent advances in synthesis techniques have utilized pyrazole derivatives in catalysis, employing them as catalysts or intermediates in chemical reactions to produce other valuable compounds .

Mecanismo De Acción

While the specific mechanism of action for “1,5-Diphenyl-3-methyl-1H-pyrazole” is not explicitly mentioned in the search results, pyrazole derivatives are known to exhibit a wide range of biological properties. For instance, some compounds act via inhibition of reverse transcriptase enzyme and thus inhibition of viral replication .

Safety and Hazards

While the specific safety and hazards for “1,5-Diphenyl-3-methyl-1H-pyrazole” are not explicitly mentioned in the search results, it is generally advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation when handling similar chemical compounds .

Direcciones Futuras

Pyrazoles, including “1,5-Diphenyl-3-methyl-1H-pyrazole”, have been an important topic of research due to their broad range of pharmacological properties . Future research may focus on the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds .

Propiedades

IUPAC Name |

3-methyl-1,5-diphenylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-13-12-16(14-8-4-2-5-9-14)18(17-13)15-10-6-3-7-11-15/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKSOEKUCNSKLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409326 |

Source

|

| Record name | 1,5-Diphenyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201580 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,5-Diphenyl-3-methyl-1H-pyrazole | |

CAS RN |

3729-90-6 |

Source

|

| Record name | 1,5-Diphenyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)